molecular formula C7H11N3S B1455707 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine CAS No. 1354952-12-7

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine

Cat. No. B1455707
M. Wt: 169.25 g/mol
InChI Key: ANHHISJPUMRETG-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine is a chemical compound with the CAS Number: 1354952-12-7 . It has a molecular weight of 169.25 . The IUPAC name for this compound is 1,3-dimethyl-1,4,5,6-tetrahydropyrazolo[3,4-b][1,4]thiazine .


Molecular Structure Analysis

The InChI code for 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine is 1S/C7H11N3S/c1-5-6-7(10(2)9-5)11-4-3-8-6/h8H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine is an oil at room temperature .

Scientific Research Applications

  • Synthetic Organic Chemistry and Antimicrobial Activity : Pyrazoles and annulated pyrazoles, including compounds similar to 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine, are used in synthetic organic chemistry and exhibit diverse biological activities. They are utilized in the synthesis of drugs with antipyretic, analgesic, tranquilizing, and herbicidal properties. These compounds have shown antimicrobial, anti-inflammatory, and analgesic activities. The regioselectivity of 1,3-dipolar cycloadditions plays a crucial role in synthesizing these compounds (Zaki, Sayed, & Elroby, 2016).

  • Anticancer Activity : Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one, which are structurally related to 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine, have been synthesized and tested for their anticancer activity. For instance, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

  • Photosynthetic Electron Transport Inhibition : Pyrazole derivatives, including pyrazolo[3,4-d][1,3]thiazine-4-one and pyrazolo[3,4-d][1,3]thiazine-4-thione derivatives, have been investigated as potential inhibitors of photosynthetic electron transport. Some of these compounds exhibited inhibitory properties comparable to commercial herbicides, like diuron and hexazinone (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

  • Anti-inflammatory Activity : Synthesized pyrazolothiazoles, structurally related to 1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine, have been evaluated for their anti-inflammatory activity and have shown promising results (Yuvaraj, Mendon, Almeida, Dhiman, & Girish, 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-5-6-7(10(2)9-5)11-4-3-8-6/h8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHHISJPUMRETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NCCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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